1-Isopropyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-Isopropyl-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cardiovascular diseases .
Mechanism of Action
Target of Action
1-Isopropyl-1,2,3,4-tetrahydroisoquinoline primarily targets the T-type Ca2+ channels . These channels participate in cardiac pace-making, regulation of vascular tone, and hormone secretion . The compound’s interaction with these channels is crucial for its pharmacological effects.
Mode of Action
The compound interacts with its targets, the T-type Ca2+ channels, to elicit its effects. It acts as a T-type Ca2+ channel blocker , similar to mibefradil . This interaction results in the inhibition of these channels, leading to a decrease in calcium influx. This, in turn, induces relaxation of vascular smooth muscles .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway . By blocking the T-type Ca2+ channels, the compound disrupts the normal flow of calcium ions, which are crucial for various cellular processes, including muscle contraction and neurotransmitter release .
Pharmacokinetics
Its oral administration to spontaneously hypertensive rats elicited antihypertensive effects , suggesting good bioavailability.
Result of Action
The primary result of the action of this compound is its antihypertensive effects . By blocking the T-type Ca2+ channels, it induces relaxation of vascular smooth muscles, leading to a decrease in blood pressure . Notably, it achieves these effects without inducing reflex tachycardia, which is often caused by traditional L-type Ca2+ channel blockers .
Biochemical Analysis
Biochemical Properties
1-Isopropyl-1,2,3,4-tetrahydroisoquinoline interacts with various enzymes, proteins, and other biomolecules. It has been found to have bradycardic activities in isolated guinea pig right atria .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have antihypertensive effects in spontaneously hypertensive rats (SHR), eliciting these effects without inducing reflex tachycardia .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been found to inhibit the L-type Ca2 channel, which induces relaxation of vascular smooth muscles . This inhibition is believed to be responsible for its antihypertensive effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, oral administration of this compound to spontaneously hypertensive rats (SHR) elicited antihypertensive effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes under acidic conditions to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves cyclization of β-phenylethylamine derivatives with acid chlorides or anhydrides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Comparison with Similar Compounds
1-Isopropyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Studied for its potential neurotoxic effects.
1-Aryl-1,2,3,4-tetrahydroisoquinolines: Investigated for their antimalarial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities, particularly in cardiovascular modulation .
Properties
IUPAC Name |
1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-6,9,12-13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSAVXFMPOZYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=CC=CC=C2CCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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